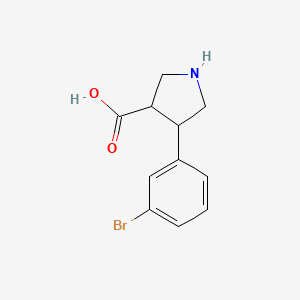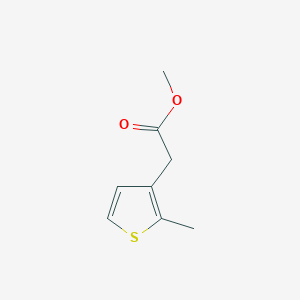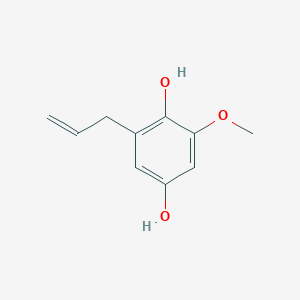
Dicoco dimethyl ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicoco dimethyl ammonium chloride, with the chemical formula (C16H33)2CH3NCl, is a quaternary ammonium compound. It is typically a colorless or yellowish solid known for its excellent surface-active properties. This compound is highly soluble in water and many organic solvents, making it a versatile ingredient in various applications. It is widely used as a surfactant and preservative due to its emulsifying, solubilizing, dispersing, and wetting properties .
Vorbereitungsmethoden
The synthesis of dicoco dimethyl ammonium chloride primarily involves the reaction of brominated coconut oil alkyl with dimethylamine. The process can be summarized in the following steps:
Bromination: Coconut oil alkyl is brominated to form brominated cocoalkyl.
Reaction with Dimethylamine: The brominated cocoalkyl reacts with dimethylamine to produce brominated cocoalkyl dimethylamine.
Formation of this compound: The brominated cocoalkyl dimethylamine is then reacted with hydrogen chloride to yield this compound.
Analyse Chemischer Reaktionen
Dicoco dimethyl ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: As a quaternary ammonium compound, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability under different conditions can be tested.
Common Reagents and Conditions: Typical reagents include hydrogen chloride and dimethylamine, with reactions often conducted under controlled temperatures and pressures to ensure optimal yields.
Major Products: The primary product is this compound itself, with by-products depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Dicoco dimethyl ammonium chloride has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical formulations.
Biology: Acts as an antimicrobial agent, preserving biological samples and formulations.
Medicine: Incorporated into disinfectants and antiseptics due to its bactericidal properties.
Industry: Utilized in industrial cleaners, paper coating agents, and as a corrosion inhibitor. .
Wirkmechanismus
The mechanism of action of dicoco dimethyl ammonium chloride involves its interaction with microbial cell membranes. As a cationic surfactant, it disrupts the lipid bilayers of cell membranes, leading to leakage of intracellular contents and subsequent cell death. This disruption is primarily due to the compound’s ability to interfere with intermolecular interactions within the lipid bilayer .
Vergleich Mit ähnlichen Verbindungen
Dicoco dimethyl ammonium chloride can be compared with other quaternary ammonium compounds such as:
Didecyldimethylammonium Chloride: Similar in structure but with different alkyl chain lengths, leading to variations in antimicrobial efficacy and application.
Benzalkonium Chloride: Another widely used quaternary ammonium compound with distinct applications in disinfectants and antiseptics.
Dimethyldioctadecylammonium Chloride: A longer-chain analogue with specific uses in industrial and medical applications
Each of these compounds has unique properties that make them suitable for specific applications, with this compound being particularly valued for its versatility and effectiveness as a surfactant and preservative.
Eigenschaften
Molekularformel |
C55H62ClF6N11O4 |
|---|---|
Molekulargewicht |
1090.6 g/mol |
IUPAC-Name |
1-[2-[3-[7-[2-[7-[(1-amino-5,5,5-trifluoro-3-methylpenta-1,3-dienyl)iminomethyl]-6-chloro-8-fluoro-4-piperazin-1-ylquinazolin-2-yl]oxyethyl]-2,7-diazaspiro[3.5]nonan-2-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[1-[4-(2,6-difluorophenyl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H62ClF6N11O4/c1-32(2)46(52(75)73-18-6-9-42(73)51(74)66-34(4)35-10-12-36(13-11-35)47-40(57)7-5-8-41(47)58)43-27-45(69-77-43)72-30-54(31-72)14-19-70(20-15-54)23-24-76-53-67-49-37(50(68-53)71-21-16-64-17-22-71)26-39(56)38(48(49)59)29-65-44(63)25-33(3)28-55(60,61)62/h5,7-8,10-13,25-29,32,34,42,46,64H,6,9,14-24,30-31,63H2,1-4H3,(H,66,74) |
InChI-Schlüssel |
TVMHWHRUMJTUFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC(=NO1)N2CC3(C2)CCN(CC3)CCOC4=NC5=C(C(=C(C=C5C(=N4)N6CCNCC6)Cl)C=NC(=CC(=CC(F)(F)F)C)N)F)C(=O)N7CCCC7C(=O)NC(C)C8=CC=C(C=C8)C9=C(C=CC=C9F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-[2-(4-Cyclobutyl-2-thiazolyl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid](/img/structure/B13385425.png)

![4-[[4-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385432.png)





![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-2-butenamide](/img/structure/B13385465.png)
![2-Amino-3-[4-(2-methylphenyl)phenyl]propanoic acid](/img/structure/B13385467.png)

![5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13385475.png)
![(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide](/img/structure/B13385477.png)
![5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one](/img/structure/B13385481.png)
